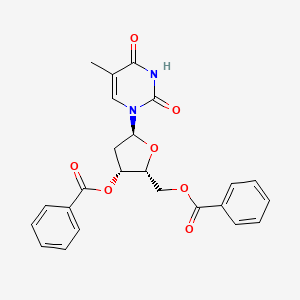

((2R,3R,5S)-3-(Benzoyloxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate

Description

This compound is a nucleoside analog characterized by a tetrahydrofuran core with stereospecific substitutions:

- Benzoyloxy groups at the 3-position and methyl benzoate at the 2-position.

- A 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety at the 5-position, resembling thymine derivatives.

- Stereochemistry: (2R,3R,5S), critical for biological activity due to spatial compatibility with enzymatic targets .

Such modifications are typical in prodrug designs to enhance lipophilicity and metabolic stability .

Properties

Molecular Formula |

C24H22N2O7 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

[(2R,3R,5S)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C24H22N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,27,30)/t18-,19-,20+/m1/s1 |

InChI Key |

SNKWLBSAKXIYKF-AQNXPRMDSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

The compound ((2R,3R,5S)-3-(Benzoyloxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.4 g/mol. The structure features a tetrahydrofuran ring substituted with benzoyloxy and pyrimidine moieties, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of CD38 NADase, an enzyme that plays a significant role in calcium signaling and nicotinamide metabolism .

- Antitumor Activity : Studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the pyrimidine moiety in this compound suggests similar potential .

- Antimicrobial Properties : Some derivatives related to this compound have displayed antimicrobial activities against various pathogens, indicating its potential use in treating infections .

Case Studies

- Antitumor Efficacy : In vitro studies on cancer cell lines have shown that compounds similar to this compound significantly inhibit the growth of A431 vulvar epidermal carcinoma cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

- Inflammation Reduction : Another study highlighted the anti-inflammatory properties of related compounds, which could be beneficial in conditions characterized by chronic inflammation. The compounds were shown to reduce levels of pro-inflammatory cytokines in cellular models .

Data Table: Biological Activities

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit significant anticancer properties. The incorporation of the pyrimidine moiety may enhance the compound's ability to inhibit cancer cell proliferation by interfering with metabolic pathways associated with tumor growth.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed efficacy against various cancer cell lines, suggesting that the target compound may possess analogous properties.

-

Antimicrobial Properties

- The benzoyloxy group is known to contribute to antimicrobial activity. Research has shown that compounds with similar functional groups can effectively inhibit bacterial growth.

- Data Table: Antimicrobial Efficacy

-

Neuroprotective Effects

- Preliminary research suggests potential neuroprotective effects of compounds containing tetrahydrofuran and pyrimidine structures. These effects are attributed to their ability to modulate oxidative stress and inflammation in neuronal cells.

- Case Study: A recent investigation into the neuroprotective properties of related compounds found significant reductions in oxidative markers in animal models of neurodegeneration.

Comparison with Similar Compounds

Structural Variations in the Pyrimidine Ring

Key Insights :

Modifications in the Tetrahydrofuran Core

Key Insights :

Prodrug and Functional Group Strategies

Key Insights :

- Phosphoramidate ProTides () are designed for monophosphate delivery, bypassing the rate-limiting phosphorylation step in nucleoside activation .

- Naphthyl-phosphoryl groups () may improve binding to hydrophobic enzyme pockets .

Pharmacological Implications

- Antiviral/Anticancer Potential: The dihydropyrimidinone core mimics thymidine, enabling incorporation into DNA/RNA by viral reverse transcriptases or human polymerases .

- Toxicity Considerations : Fluorinated analogs () may exhibit off-target effects due to prolonged half-life .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.